3-Benzyloxy-alpha-aminopropionitrile
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Overview
Description
3-Benzyloxy-alpha-aminopropionitrile, also known as 2-Amino-3-(phenylmethoxy)propanenitrile, is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-alpha-aminopropionitrile typically involves the reaction of benzyl alcohol with acrylonitrile in the presence of a base, followed by the addition of ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-alpha-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzyloxy-alpha-aminopropionitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-alpha-aminopropionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Benzyloxy-alpha-aminopropionitrile include:
- 2-Amino-3-benzyloxypropionitrile
- 3-Benzyloxy-alpha-(N-butyryl)-aminopropionitrile
- 3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective .
Biological Activity
3-Benzyloxy-alpha-aminopropionitrile is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H12N2O with a molecular weight of approximately 176.22 g/mol. The compound features a benzyloxy group attached to the alpha position of an aminopropionitrile, enhancing its chemical properties and reactivity.
Synthesis Methods
The synthesis typically involves the reaction of benzyl alcohol with acrylonitrile in the presence of a base, followed by the introduction of an amino group through ammonia or an amine. Key parameters for optimizing yield include:
- Solvents : Ethanol or methanol are commonly used.
- Temperature : Controlled temperatures are crucial for reaction efficiency.
- Reaction Type : The compound can undergo various reactions including oxidation, reduction, and substitution.
The biological activity of this compound is largely attributed to its role as an enzyme inhibitor. It has been primarily studied for its interaction with lysyl oxidase (LOX), an enzyme critical for collagen and elastin crosslinking. Inhibition of LOX can disrupt normal tissue structure and function, which is relevant in several pathological conditions .
Interaction with Biological Targets
Research indicates that this compound may influence various biological pathways by:
- Inhibiting LOX Activity : This leads to altered extracellular matrix composition, potentially contributing to conditions such as aortic aneurysm and dissection.
- Influencing Metabolism : It has been observed to affect lipid and glucose metabolism, which may have implications for weight loss observed in animal studies .
Case Studies
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Aortic Aneurysm Induction : In a study involving β-Aminopropionitrile (BAPN), a structural analogue, it was found that administration led to significant aortic complications in mice. Mice fed with BAPN developed thoracic aortic dissection and experienced body weight loss in a dose-dependent manner .
Feature Humans BAPN-administered Mice Location Abdominal > thoracic aorta Thoracic > abdominal aorta Dissection Thoracic aorta Thoracic aorta Elastin Fragmentation Yes Yes Inflammatory Cell Accumulation Yes Yes - Enzyme Inhibition Studies : The compound has been shown to inhibit LOX activity significantly, which is critical for maintaining vascular integrity. This inhibition can lead to pathological changes similar to those observed in human diseases characterized by connective tissue disorders .
Potential Applications
This compound holds promise in various fields:
- Medicinal Chemistry : As a potential therapeutic agent targeting LOX-related diseases.
- Research Applications : Used as an intermediate in synthesizing other biologically active compounds.
- Industrial Use : In the production of specialty chemicals and materials due to its reactive functional groups.
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10H,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOAOGCQBHGHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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